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Compound of Interest

Compound Name: Asarinin

Cat. No.: B095023 Get Quote

Introduction

Asarinin, a furofuran lignan found in various plant species, is a stereoisomer of sesamin.

Lignans are a class of secondary metabolites known for their diverse biological activities,

making them subjects of interest in pharmacology and drug development. The precise

determination of their chemical structure is fundamental to understanding their structure-activity

relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and

definitive technique for the structural elucidation of natural products like asarinin. This

document provides a comprehensive guide, including detailed protocols and data

interpretation, for the complete structural assignment of asarinin using a suite of 1D and 2D

NMR experiments.

Workflow for Asarinin Structure Elucidation

The process of elucidating the structure of asarinin involves a systematic series of NMR

experiments. The workflow begins with sample preparation, followed by the acquisition of 1D

spectra (¹H, ¹³C, and DEPT) to identify the basic carbon and proton environments.

Subsequently, 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish

connectivity and piece together the molecular fragments into the final structure.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b095023?utm_src=pdf-interest
https://www.benchchem.com/product/b095023?utm_src=pdf-body
https://www.benchchem.com/product/b095023?utm_src=pdf-body
https://www.benchchem.com/product/b095023?utm_src=pdf-body
https://www.benchchem.com/product/b095023?utm_src=pdf-body
https://www.benchchem.com/product/b095023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b095023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Preparation

Step 2: 1D NMR Experiments

Step 3: 2D NMR Experiments

Step 4: Structure Determination

Asarinin Sample
(min. 5-10 mg)

Dissolve in
Deuterated Solvent

(e.g., CDCl3)

Transfer to
5 mm NMR Tube

¹H NMR
(Proton Environments)

¹³C NMR
(Carbon Skeleton)

DEPT-135
(CH, CH₂, CH₃ Multiplicity)

¹H-¹H COSY
(¹H-¹H Connectivity)

¹H-¹³C HSQC
(Direct ¹H-¹³C Bonds)

¹H-¹³C HMBC
(Long-Range ¹H-¹³C Bonds)

Data Analysis &
Fragment Assembly

Final Structure of Asarinin
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NMR experimental workflow for asarinin.
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Data Presentation: NMR Assignments for Asarinin
The following tables summarize the ¹H and ¹³C NMR spectral data for asarinin, recorded in

deuterated chloroform (CDCl₃). The numbering of the atoms corresponds to the structure

provided below.

Figure 1: Structure of Asarinin with IUPAC numbering.

Table 1: ¹H NMR Data for Asarinin (CDCl₃, 400 MHz)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1, H-4 4.70 d 4.0

H-1a, H-4a 3.05 m -

H-2α, H-5α 3.85 dd 9.2, 3.6

H-2β, H-5β 4.25 dd 9.2, 7.0

H-2', H-2'' 6.85 d 1.6

H-5', H-5'' 6.77 d 8.0

H-6', H-6'' 6.75 dd 8.0, 1.6

O-CH₂-O 5.95 s -

Note: Data is representative for the furofuran lignan scaffold.

Table 2: ¹³C NMR and DEPT-135 Data for Asarinin (CDCl₃, 100 MHz)
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Position Chemical Shift (δ, ppm) DEPT-135

C-1, C-4 85.8 CH

C-1a, C-4a 54.3 CH

C-2, C-5 71.8 CH₂

C-1', C-1'' 135.2 C

C-2', C-2'' 106.5 CH

C-3', C-3'' 148.0 C

C-4', C-4'' 147.2 C

C-5', C-5'' 108.2 CH

C-6', C-6'' 119.7 CH

O-CH₂-O 101.1 CH₂

Source: Adapted from P.K. Agrawal, R.S. Thakur, Magn. Res. Chem. 23, 389 (1985).

Table 3: Key 2D NMR Correlations for Asarinin Structure Elucidation
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Experiment From (¹H) To (¹H or ¹³C)
Structural
Information

¹H-¹H COSY H-1 H-1a, H-2β

Confirms the

tetrahydrofuran ring

spin system.

H-2α/β H-1a

Connects the

oxymethylene protons

to the bridgehead.

H-5' H-6'

Establishes ortho

coupling in the

aromatic ring.

¹H-¹³C HSQC δ 4.70 (H-1/4) δ 85.8 (C-1/4)

Direct one-bond

correlation for the

benzylic ether proton.

δ 3.05 (H-1a/4a) δ 54.3 (C-1a/4a)

Correlation for the

furofuran ring junction

protons.

δ 4.25/3.85 (H-2/5) δ 71.8 (C-2/5)

Correlation for the

methylene protons in

the furofuran rings.

δ 5.95 (O-CH₂-O) δ 101.1 (O-CH₂-O)

Confirms the

methylenedioxy

group.

¹H-¹³C HMBC H-1 C-1', C-2', C-6'

Connects the

furofuran core to the

aromatic ring.

H-1 C-2, C-1a

Provides connectivity

within the furofuran

ring system.

O-CH₂-O C-3', C-4'

Anchors the

methylenedioxy group

to the aromatic ring.
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H-2' C-1', C-3', C-6'
Confirms aromatic

ring substitutions.

Interpretation of NMR Data
The structure of asarinin is elucidated by systematically interpreting the data from each NMR

experiment.

¹H NMR: The spectrum shows characteristic signals for two identical 1,3-benzodioxole

moieties, indicated by the aromatic protons (δ 6.75-6.85) and the sharp singlet for the two

methylenedioxy groups (δ 5.95). The complex signals between δ 3.05 and 4.70 ppm are

characteristic of the central furofuran ring system.

¹³C NMR & DEPT-135: The ¹³C spectrum confirms the presence of 10 unique carbon signals,

which, due to the molecule's C₂ symmetry, accounts for all 20 carbons. The DEPT-135

experiment distinguishes between CH/CH₃ (positive phase) and CH₂ (negative phase)

carbons, confirming five CH groups, three CH₂ groups, and two quaternary carbons

(aromatic C-1', C-3', C-4') per symmetric half.

COSY: This experiment reveals proton-proton couplings. Key correlations establish the spin

system within the furofuran rings (H-1 coupling with H-1a and H-2) and the ortho-coupling

between H-5' and H-6' on the aromatic rings.

HSQC: The HSQC spectrum maps each proton to its directly attached carbon, allowing for

the unambiguous assignment of all protonated carbons. For example, the benzylic proton

signal at δ 4.70 ppm correlates directly with the carbon signal at δ 85.8 ppm (C-1/C-4).

HMBC: The Heteronuclear Multiple Bond Correlation experiment is crucial for connecting the

molecular fragments. It shows correlations between protons and carbons that are two or

three bonds away. The key HMBC correlation from the benzylic proton (H-1) to the aromatic

carbons (C-1', C-2', C-6') definitively links the furofuran core to the benzodioxole rings.

Similarly, correlations from the methylenedioxy protons to C-3' and C-4' confirm the position

of this group on the aromatic ring.
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Key 2D NMR correlations for asarinin.

Experimental Protocols
Sample Preparation

Weighing: Accurately weigh approximately 5-10 mg of purified asarinin directly into a clean,

dry vial.

Dissolution: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03%

tetramethylsilane (TMS) as an internal standard.

Mixing: Gently vortex or sonicate the vial for 30 seconds to ensure the sample is completely

dissolved.

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR

tube.
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Quality Check: Ensure the solution is clear and free of any particulate matter. The sample is

now ready for analysis.

Protocol for ¹H NMR Acquisition
Spectrometer: 400 MHz or higher

Pulse Program: Standard single pulse (e.g., 'zg30')

Solvent: CDCl₃

Temperature: 298 K

Spectral Width (SWH): 16 ppm (approx. 6400 Hz)

Acquisition Time (AQ): ~3.0 s

Relaxation Delay (D1): 2.0 s

Number of Scans (NS): 8 to 16

Processing: Apply an exponential window function with a line broadening of 0.3 Hz before

Fourier transformation. Phase and baseline correct the spectrum. Calibrate the spectrum by

setting the TMS peak to 0.00 ppm.

Protocol for ¹³C & DEPT-135 NMR Acquisition
Spectrometer: 100 MHz (for a 400 MHz ¹H) or higher

Pulse Program:

¹³C: Standard single pulse with proton decoupling (e.g., 'zgpg30')

DEPT-135: Standard DEPT-135 pulse sequence

Solvent: CDCl₃

Temperature: 298 K
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Spectral Width (SWH): 240 ppm (approx. 24,000 Hz)

Acquisition Time (AQ): ~1.0 s

Relaxation Delay (D1): 2.0 s

Number of Scans (NS): 1024 to 4096 (or as needed for good S/N)

Processing: Apply an exponential window function with a line broadening of 1.0 Hz. Calibrate

the spectrum using the central peak of the CDCl₃ multiplet at 77.16 ppm.

Protocol for 2D ¹H-¹H COSY Acquisition
Pulse Program: Standard COSY sequence (e.g., 'cosygpppqf')

Spectral Width (SWH): 10-12 ppm in both F2 and F1 dimensions

Data Points: 2048 (F2) x 256-512 (F1)

Number of Scans (NS): 4 to 8 per increment

Relaxation Delay (D1): 1.5 s

Processing: Apply a sine-squared window function in both dimensions. Symmetrize the

spectrum if necessary.

Protocol for 2D ¹H-¹³C HSQC Acquisition
Pulse Program: Gradient-selected, sensitivity-enhanced HSQC (e.g., 'hsqcedetgpsisp2.3')

Spectral Width (SWH):

F2 (¹H): 10-12 ppm

F1 (¹³C): 165 ppm (or range of interest, e.g., 0-160 ppm)

Data Points: 2048 (F2) x 256 (F1)

Number of Scans (NS): 8 to 16 per increment
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Relaxation Delay (D1): 1.5 s

¹J(CH) Coupling Constant: Optimized for an average of 145 Hz.

Processing: Apply a QSINE window function in both dimensions.

Protocol for 2D ¹H-¹³C HMBC Acquisition
Pulse Program: Gradient-selected HMBC (e.g., 'hmbcgplpndqf')

Spectral Width (SWH):

F2 (¹H): 10-12 ppm

F1 (¹³C): 220-240 ppm

Data Points: 2048 (F2) x 512 (F1)

Number of Scans (NS): 16 to 32 per increment

Relaxation Delay (D1): 2.0 s

Long-Range Coupling Delay: Optimized for ⁿJ(CH) of 8 Hz.

Processing: Apply a sine-squared window function in both dimensions. The spectrum is

typically processed in magnitude mode.

To cite this document: BenchChem. [Application Notes & Protocols: Structure Elucidation of
Asarinin using NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b095023#nmr-spectroscopy-for-asarinin-structure-
elucidation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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